4-(1H-indol-6-yl)benzonitrile
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Overview
Description
4-(1H-indol-6-yl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety fused to a benzonitrile group, making it a valuable structure in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bischler indole synthesis, which uses ortho-substituted anilines and cyclizes them to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 4-(1H-indol-6-yl)benzylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(1H-indol-6-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indol-6-yl)benzonitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-6-yl)phosphonic acid derivatives: These compounds share the indole core but have a phosphonic acid group instead of a nitrile group.
4-(1H-indol-6-yl)benzylamine: This compound is similar but has an amine group instead of a nitrile group.
Uniqueness
4-(1H-indol-6-yl)benzonitrile is unique due to its combination of the indole and benzonitrile moieties, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H10N2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(1H-indol-6-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2/c16-10-11-1-3-12(4-2-11)14-6-5-13-7-8-17-15(13)9-14/h1-9,17H |
InChI Key |
XIGGKXHJIDYKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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